molecular formula C42H69NO10 B1464634 Spinetoram CAS No. 935545-74-7

Spinetoram

Cat. No.: B1464634
CAS No.: 935545-74-7
M. Wt: 748.0 g/mol
InChI Key: GOENIMGKWNZVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class. It was developed by Dow AgroSciences LLC through modification studies of fermenting substances of Saccharopolyspora spinosa. This compound is known for its broad insecticidal spectrum, rapid action, and short pre-harvest interval . It is effective against a variety of insect pests, including lepidopterous larvae, leafminers, and thrips .

Mechanism of Action

Target of Action

Spinetoram, a semi-synthetic derivative of the spinosyn class of insecticides, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system of insects . This compound has shown insecticidal activity on various insects, including Plutella xylostella, which has resistance toward organophosphates, chitin biosynthesis inhibitors, and synthetic pyrethroids .

Mode of Action

This compound interacts with its targets, the nAChRs, causing disruption and abnormal neural transmission . This interaction leads to the excitation of the nervous system, causing uncontrolled muscle contraction, exhaustion, and trembling, followed by paralysis . It is active by ingestion (stomach poison) and contact, providing a faster kill of insects .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It induces oxidative stress and causes a collapse in the mitochondrial membrane potential . This leads to a massive opening of the mitochondrial permeability transition pore (mPTP), a decrease in ATP synthesis, and Ca 2+ overloading . Furthermore, it triggers AMPK/mTOR-mediated autophagy, as evidenced by the formation of autophagosomes, the conversion of LC3-I into LC3-II, down-regulation of p62, and up-regulation of beclin-1 .

Pharmacokinetics

This compound is only poorly absorbed through the skin of mammals . When ingested, it is quickly absorbed and rapidly distributed throughout the host’s body . Maximum concentrations are found in the gastrointestinal tract, fat, carcass, and liver .

Result of Action

The interaction of this compound with its targets leads to a series of molecular and cellular effects. It markedly inhibits cell viability and induces oxidative stress . It also causes a collapse in the mitochondrial membrane potential, leading to a decrease in ATP synthesis and Ca 2+ overloading . This results in the induction of cellular autophagy . At the organism level, exposure to this compound leads to paralysis and death of the insect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is used worldwide due to its high biological activity and high degradation rate with a half-life of 0.35–4.25 days . It is toxic to aquatic life such as crustaceans and fish, and even birds and other insects . Therefore, the use of this compound must be carefully managed to minimize its environmental impact.

Biochemical Analysis

Biochemical Properties

Spinetoram plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects. The compound interacts with nicotinic acetylcholine receptors, leading to the disruption of normal neural transmission. This interaction results in the overstimulation of the nervous system, causing paralysis and eventually death of the insect. Additionally, this compound has been shown to affect digestive enzymes, such as amylases and proteases, disrupting the insect’s ability to process nutrients effectively .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In insect cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause significant disruptions in the levels of total carbohydrates, proteins, and lipids within the cells. Furthermore, this compound affects the activity of key enzymes involved in cellular metabolism, such as acetylcholinesterase, α-esterase, β-esterase, acid phosphatase, and alkaline phosphatase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with nicotinic acetylcholine receptors in the insect nervous system. By binding to these receptors, this compound causes prolonged activation, leading to continuous nerve firing. This overstimulation results in the paralysis and death of the insect. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which further contributes to its neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability and minimal degradation, ensuring its prolonged efficacy. Long-term studies have shown that this compound can cause persistent disruptions in cellular function, including alterations in enzyme activity and metabolic processes. These effects have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term pest control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively controls insect populations without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including increased mortality rates and developmental abnormalities in insects. Threshold effects have been observed, where a certain dosage is required to achieve optimal pest control while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways within insect cells. It interacts with enzymes and cofactors involved in the detoxification processes, such as cytochrome P450 monooxygenases. These interactions lead to the breakdown and elimination of the compound from the insect’s system. Additionally, this compound affects metabolic flux and metabolite levels, disrupting the normal metabolic balance within the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the nervous system and digestive tract. The transport and distribution of this compound play a crucial role in its efficacy as a biocide, ensuring that it reaches the intended sites of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles within the cells through targeting signals and post-translational modifications. This localization ensures that this compound exerts its effects precisely at the intended sites, enhancing its potency and minimizing off-target effects .

Chemical Reactions Analysis

Spinetoram undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, water, and other solvents. The major products formed from these reactions are different spinosyn derivatives, which retain the insecticidal properties of the parent compound .

Scientific Research Applications

Spinetoram has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationship of spinosyns. In biology, it is used to study the effects of insecticides on insect nervous systems. In medicine, this compound is being investigated for its potential use in treating parasitic infections. In industry, it is used as an effective insecticide for controlling pests in agriculture .

Properties

IUPAC Name

15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-(4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENIMGKWNZVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861473
Record name 13-{[5-(Dimethylamino)-6-methyloxan-2-yl]oxy}-9-ethyl-14-methyl-7,15-dioxo-2,3,3a,4,5,5a,5b,6,7,9,10,11,12,13,14,15,16a,16b-octadecahydro-1H-as-indaceno[3,2-d]oxacyclododecin-2-yl 6-deoxy-3-O-ethyl-2,4-di-O-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Spinetoram exerts its insecticidal activity primarily by acting on nicotinic acetylcholine receptors (nAChRs) in insects. []

A: While the precise mechanism remains under investigation, this compound binding is thought to cause continuous activation of nAChRs. This leads to excessive neuronal stimulation, ultimately resulting in paralysis and death of the insect. []

A: this compound is a semi-synthetic insecticide belonging to the spinosyn class. It is a mixture of two major components: this compound J (XDE-175-J) and this compound L (XDE-175-L). []

ANone: The provided research focuses on this compound as an insecticide. There is no information regarding its catalytic properties or applications outside of pest control.

ANone: The provided research does not delve into computational chemistry or modeling studies conducted on this compound.

A: Yes, scientists have synthesized D-forosamine replacement analogues of this compound J to investigate the impact on insecticidal activity against diamondback moth (Plutella xylostella). []

A: While none of the synthesized analogues surpassed this compound's potency, some showed comparable activity to spinosad. This highlights the potential for developing new insecticidal chemistries via structural modifications. []

ANone: The research primarily focuses on this compound's efficacy and does not provide detailed insights into specific formulation strategies or stability under various conditions beyond its application in agricultural settings.

ANone: The provided research papers primarily focus on this compound's insecticidal properties, resistance development, and impact on various insect species. Specific information regarding SHE regulations and compliance is not discussed.

ANone: The studies primarily evaluate this compound's insecticidal activity through direct contact and ingestion by insects. Detailed pharmacokinetic and pharmacodynamic data in other organisms are not provided.

A: The research primarily employs laboratory bioassays and field trials to evaluate this compound's efficacy against a range of insect pests. [, , , , , , , , , , , , , , , , , , ]

A: this compound's efficacy has been tested on various insect pests, including the fall armyworm (Spodoptera frugiperda), western flower thrips (Frankliniella occidentalis), bean flower thrips (Megalurothrips usitatus), and diamondback moth (Plutella xylostella), among others. [, , , , , , , , , , , , , , , , , , ]

A: Yes, several studies report the emergence of this compound resistance in various insect populations, including western flower thrips, melon thrips (Thrips palmi), and the fall armyworm. [, , , , ]

A: A specific mutation (G275E) in the nicotinic acetylcholine receptor Foα6 subunit has been linked to this compound resistance in western flower thrips. This mutation has been observed to increase in frequency in invading populations in China. []

A: Research shows that a this compound-resistant strain of the fall armyworm exhibited cross-resistance to spinosad, another insecticide in the spinosyn class. [, ]

A: Studies have shown that this compound exhibits lower toxicity to beneficial insects like bumblebees (Bombus terrestris) compared to spinosad. [] Additionally, this compound is generally considered a reduced-risk insecticide due to its lower toxicity to mammals and the environment compared to some other chemical classes. [, , ]

ANone: This aspect is not explored in the provided research papers, which primarily focus on this compound's application and effects as an insecticide.

ANone: The research does not discuss specific biomarkers for monitoring this compound efficacy or potential adverse effects.

A: Studies utilize techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and HPLC with a diode array detector (HPLC-DAD) to quantify this compound residues in various matrices. [, ]

A: Researchers often use acetonitrile extraction followed by purification using primary secondary amine (PSA) sorbent or QuEChERS methods prior to HPLC-MS/MS or HPLC-DAD analysis. [, ]

A: While the research does not offer a comprehensive analysis, this compound is generally considered to have a low environmental impact compared to some broad-spectrum insecticides. It is derived from a naturally occurring soil bacterium and is considered to have low toxicity to many beneficial insects and low human and environmental toxicity. [, , ]

ANone: The provided research does not specifically address this compound's dissolution rate or solubility in various media.

A: Yes, studies have validated analytical methods for this compound determination in various matrices following established guidelines like the Codex guidelines (CAC/GL40, 2003) and SANTE/12682/2019 criteria. [, ]

ANone: Specific details regarding quality control and assurance measures during this compound's development and manufacturing are not discussed in the provided research.

ANone: The research primarily focuses on this compound's insecticidal properties and does not provide information on its potential immunogenicity or impact on immunological responses.

ANone: This aspect is not covered in the provided research, which primarily focuses on this compound's application and effects as an insecticide.

ANone: The provided research does not offer a comprehensive analysis of this compound's biocompatibility or biodegradability.

A: The research highlights several alternative insecticides and approaches for managing various insect pests. Examples include chlorantraniliprole, spinosad, Beauveria bassiana (a fungal pathogen), and integrated pest management strategies. [, , , , , ]

ANone: This information is not directly addressed in the research papers provided.

ANone: The research does not provide details regarding specific strategies for recycling or waste management related to this compound.

ANone: Information regarding specific research infrastructure and resources dedicated to this compound research is not available within the provided research.

A: While the research does not present a detailed historical account, it highlights this compound as a relatively new insecticide belonging to the spinosyn class. [, , ]

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